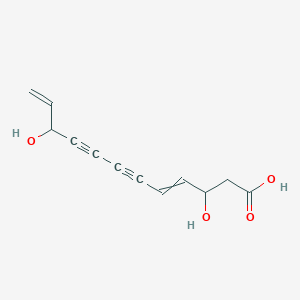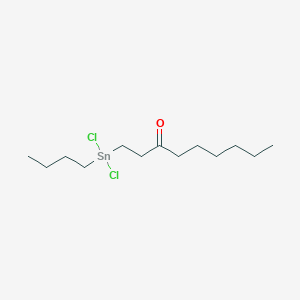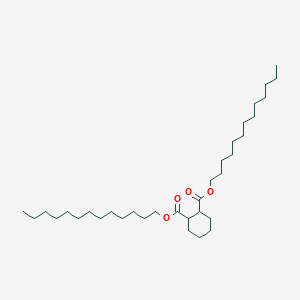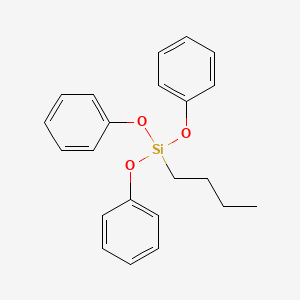
Butyl(triphenoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl(triphenoxy)silane is an organosilicon compound that features a silicon atom bonded to a butyl group and three phenoxy groups. This compound is part of the broader class of organosilanes, which are known for their versatility in various chemical applications. Organosilanes are widely used in organic synthesis, materials science, and as coupling agents in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(triphenoxy)silane typically involves the reaction of butyltrichlorosilane with phenol in the presence of a base. The general reaction can be represented as follows:
Butyltrichlorosilane+3Phenol→this compound+3HCl
This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. Common bases used in this reaction include pyridine or triethylamine, which help to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.
化学反应分析
Types of Reactions
Butyl(triphenoxy)silane can undergo various types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and phenol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Catalyzed by acids or bases, depending on the desired reaction pathway.
Substitution: Requires strong nucleophiles such as alkoxides or amines.
Major Products Formed
Hydrolysis: Produces silanols and phenol.
Condensation: Forms siloxane polymers.
Substitution: Results in the replacement of phenoxy groups with other functional groups.
科学研究应用
Butyl(triphenoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized as a coupling agent in the production of advanced materials, coatings, and adhesives.
作用机制
The mechanism of action of Butyl(triphenoxy)silane involves the formation of silanol groups upon hydrolysis, which can then interact with various substrates. The silanol groups can form strong covalent bonds with inorganic surfaces, enhancing adhesion and compatibility. This property is particularly useful in the modification of surfaces and the creation of composite materials.
相似化合物的比较
Similar Compounds
Trimethoxysilane: Contains three methoxy groups instead of phenoxy groups.
Tris(trimethylsilyl)silane: Features three trimethylsilyl groups.
Phenyl(triphenoxy)silane: Has a phenyl group instead of a butyl group.
Uniqueness
Butyl(triphenoxy)silane is unique due to the presence of the butyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of applications it is suitable for.
属性
CAS 编号 |
130820-70-1 |
|---|---|
分子式 |
C22H24O3Si |
分子量 |
364.5 g/mol |
IUPAC 名称 |
butyl(triphenoxy)silane |
InChI |
InChI=1S/C22H24O3Si/c1-2-3-19-26(23-20-13-7-4-8-14-20,24-21-15-9-5-10-16-21)25-22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3 |
InChI 键 |
OGCNPMTZBJEZKT-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Si](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


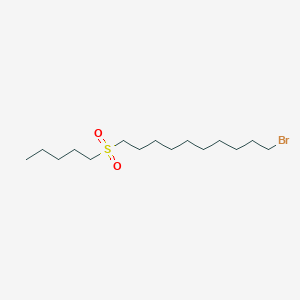
![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)
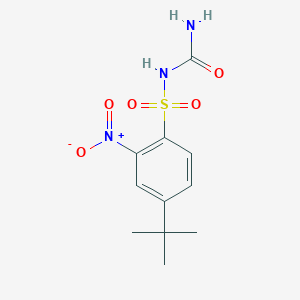
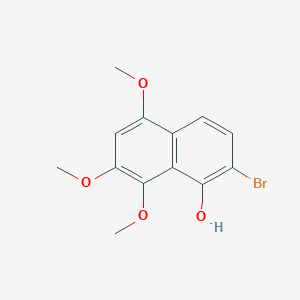
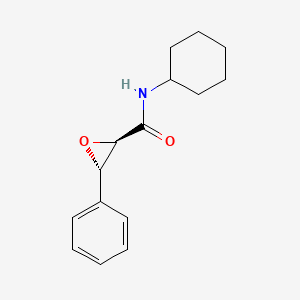
![{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid](/img/structure/B14269279.png)
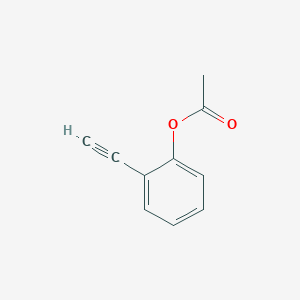
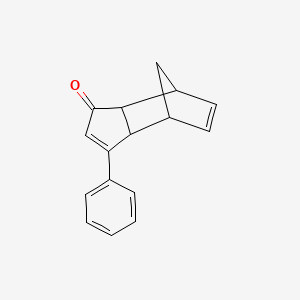
![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)
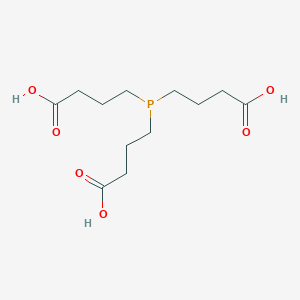
![4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one](/img/structure/B14269304.png)
